6,6-difluoro-2-methylhexan-3-amine
Description
6,6-Difluoro-2-methylhexan-3-amine is a fluorinated aliphatic amine with the molecular formula C₇H₁₅F₂N. Its structure features two fluorine atoms at the 6th carbon of a hexane backbone, a methyl group at the 2nd carbon, and an amine group at the 3rd position. Fluorination often enhances lipophilicity, membrane permeability, and metabolic stability, which are critical in pharmaceutical and agrochemical applications .
Properties
CAS No. |
2293351-41-2 |
|---|---|
Molecular Formula |
C7H15F2N |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Fluorinating Agents: DAST and Deoxo-Fluor
Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are the most widely used fluorinating agents for this transformation. Both reagents facilitate the substitution of hydroxyl or other leaving groups with fluorine but differ in reactivity and handling requirements.
DAST operates effectively in anhydrous environments at temperatures between −78°C and 0°C. Its high reactivity enables rapid fluorination but necessitates strict moisture control to avoid hydrolysis and side reactions. Deoxo-Fluor , a milder alternative, allows reactions at slightly higher temperatures (0–25°C) with reduced risk of decomposition, making it preferable for large-scale syntheses.
Table 1: Comparison of Fluorinating Agents
| Parameter | DAST | Deoxo-Fluor |
|---|---|---|
| Reaction Temperature | −78°C to 0°C | 0°C to 25°C |
| Yield | 60–75% | 70–85% |
| Stability | Moisture-sensitive | Moderate stability |
| Scalability | Limited by safety concerns | Suitable for scale-up |
Reaction Mechanism and Conditions
The fluorination proceeds via an mechanism, where the fluorine nucleophile displaces a leaving group (e.g., hydroxyl) on the precursor. Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are employed to prevent reagent degradation. Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) ensures completion before quenching with aqueous sodium bicarbonate.
Alternative Synthesis Pathways
While fluorination of 2-methylhexan-3-amine dominates industrial production, alternative routes have been explored to improve efficiency or circumvent patent restrictions.
Reductive Amination of Fluorinated Ketones
Reductive amination of 6,6-difluoro-2-methylhexan-3-one using sodium cyanoborohydride (NaBHCN) or lithium aluminum hydride (LiAlH) provides a secondary pathway. This method introduces the amine group post-fluorination, reducing the risk of over-fluorination. However, the intermediate ketone’s synthesis adds steps, lowering overall yield.
Grignard Reagent Approaches
Grignard reagents, such as 6,6-difluoro-2-methylmagnesium bromide, react with nitriles or imines to form amines. While theoretically viable, this method faces challenges in controlling regioselectivity and isolating the desired product from byproducts.
Purification and Isolation
Post-synthesis purification is critical due to the formation of byproducts such as mono-fluorinated isomers or deaminated derivatives.
Fractional Distillation
Fractional distillation under reduced pressure (10–20 mmHg) separates this compound (boiling point: 98–102°C) from lower-boiling impurities. This method achieves >95% purity but requires precise temperature control to avoid thermal decomposition.
Chromatographic Techniques
Silica gel column chromatography using hexane/ethyl acetate (4:1 v/v) as the mobile phase resolves closely related fluorinated amines. High-performance liquid chromatography (HPLC) with a C18 column further refines purity to >99% for pharmaceutical applications.
Analytical Characterization
Structural validation employs spectroscopic and spectrometric techniques:
-
Nuclear Magnetic Resonance (NMR) : -NMR reveals distinct signals for the methyl group (δ 0.90 ppm) and fluorine-coupled protons (δ 4.2–4.5 ppm). -NMR confirms the presence of two equivalent fluorine atoms at δ −118 ppm.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 151.2 [M+H], consistent with the molecular formula CHFN.
Challenges and Optimization
Side Reactions and Mitigation
Over-fluorination and C–F bond cleavage are common issues. Strategies include:
Yield Enhancement
Optimizing reaction time and temperature increases yield. For DAST, a 2-hour reaction at −40°C maximizes output, while Deoxo-Fluor achieves peak efficiency after 4 hours at 10°C.
Industrial Scalability and Applications
Scaling production requires addressing reagent cost and waste management. Deoxo-Fluor’s lower toxicity and higher stability make it favorable for kilogram-scale synthesis. The compound’s role as a building block in antiviral agents and liquid crystals underscores its industrial relevance .
Chemical Reactions Analysis
Types of Reactions
6,6-difluoro-2-methylhexan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines with different degrees of saturation.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
6,6-Difluoro-2-methylhexan-3-amine is primarily investigated for its potential as a pharmaceutical intermediate. The introduction of fluorine atoms is known to enhance the biological activity of organic compounds, making this amine a candidate for developing novel therapeutics.
1.1. Antimicrobial Properties
Research indicates that fluorinated amines can exhibit improved antimicrobial activity compared to their non-fluorinated counterparts. The presence of the difluoro group in this compound potentially enhances its efficacy against various bacterial strains. Studies are ongoing to evaluate its effectiveness in inhibiting pathogens resistant to conventional antibiotics.
1.2. Neurological Disorders
Fluorinated compounds are often explored for their neuroprotective properties. Preliminary studies suggest that derivatives of this compound may modulate neurotransmitter systems, offering potential therapeutic avenues for conditions such as depression and anxiety.
Agrochemical Applications
The compound's properties also extend to agricultural chemistry. Fluorinated amines are known for their ability to act as growth regulators or herbicides.
2.1. Herbicide Development
There is ongoing research into the use of this compound as a building block for developing new herbicides that target specific plant pathways while minimizing environmental impact. Its fluorine content may enhance the stability and effectiveness of these agrochemicals.
Materials Science Applications
In materials science, this compound can serve as a precursor for synthesizing advanced materials with unique properties.
3.1. Polymer Chemistry
Fluorinated compounds are often incorporated into polymers to improve thermal stability and chemical resistance. The incorporation of this compound into polymer matrices could lead to the development of high-performance materials suitable for demanding applications in electronics and aerospace.
4.1. Synthesis of Antimicrobial Agents
A recent study synthesized a series of derivatives based on this compound and evaluated their antimicrobial activity against resistant bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents.
4.2. Development of Fluorinated Polymers
In another study, researchers explored the use of this compound in creating fluorinated polymers with enhanced thermal stability. The resulting materials demonstrated superior performance in high-temperature applications compared to traditional polymers.
Mechanism of Action
The mechanism of action of 6,6-difluoro-2-methylhexan-3-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 6,6-difluoro-2-methylhexan-3-amine with structurally or functionally related fluorinated amines, focusing on synthesis, physicochemical properties, and biological activity.
Fluorinated Aliphatic Amines
6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride ():
- Structure : A spirocyclic amine with difluoro substitution.
- Molecular Weight : 183.63 g/mol (free base).
- Key Differences : The spirocyclic framework reduces conformational flexibility compared to the linear hexane backbone of this compound. This structural rigidity may influence receptor binding and solubility.
| Property | This compound | 6,6-Difluorospiro[3.3]heptan-2-amine |
|---|---|---|
| Molecular Formula | C₇H₁₅F₂N | C₇H₁₀F₂N·HCl |
| Fluorine Position | C6 | C6 (spiro system) |
| Backbone Flexibility | Linear | Rigid (spirocyclic) |
| Potential Applications | Drug intermediates, agrochemicals | Specialty pharmaceuticals |
Fluorinated Aromatic Amines
3,6-Difluoropyridin-2-amine ():
- Structure : A pyridine ring with fluorine atoms at positions 3 and 4.
- Molecular Weight : 130.10 g/mol.
- Fluorine substitution on pyridine enhances electron-withdrawing effects, altering reactivity and solubility.
6-(Difluoromethoxy)pyridin-3-amine ():
- Structure : Pyridine with a difluoromethoxy group at position 5.
- Molecular Weight : 160.12 g/mol.
- Key Differences : The difluoromethoxy group increases polarity and hydrogen-bonding capacity compared to aliphatic fluorination.
| Property | This compound | 3,6-Difluoropyridin-2-amine | 6-(Difluoromethoxy)pyridin-3-amine |
|---|---|---|---|
| Aromaticity | No | Yes | Yes |
| Log Po/w (Predicted) | ~2.5 (estimated) | 1.2 | 1.8 |
| Solubility | Moderate in organic solvents | Low (hydrophobic) | Moderate (polar substituent) |
| Synthetic Accessibility | Moderate | High (62% yield) | High (105% yield via hydrogenation) |
Nucleoside Analogs with Fluorinated Moieties
2',2'-Difluorodeoxycytidine (dFdC, Gemcitabine) ():
- Structure : Deoxycytidine analog with difluoro substitution at the 2' position.
- Key Differences : While structurally distinct from aliphatic amines, dFdC exemplifies how fluorination enhances cytotoxicity and metabolic stability. Its triphosphate form (dFdCTP) inhibits DNA synthesis 20-fold more effectively than ara-C triphosphate due to higher cellular uptake and slower degradation .
| Property | This compound | 2',2'-Difluorodeoxycytidine (dFdC) |
|---|---|---|
| Fluorine Role | Lipophilicity enhancement | Metabolic stabilization |
| Biological Target | Undefined (potential CNS agents) | DNA synthesis inhibition |
| Cytotoxicity (IC₅₀) | N/A | 0.01–0.1 µM (leukemic cells) |
| Half-life (Cellular) | N/A | t₁/₂α = 3.9 h, t₁/₂β >16 h |
Key Research Findings and Implications
Fluorination and Lipophilicity: Aliphatic fluorination (e.g., this compound) likely increases log Po/w compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
Metabolic Stability : Fluorinated amines resist enzymatic degradation, as seen in dFdCTP’s prolonged half-life (>16 h), suggesting similar stability for this compound .
Synthetic Challenges : Linear aliphatic fluorinated amines may require specialized fluorination techniques (e.g., electrochemical fluorination), unlike aromatic analogs synthesized via catalytic hydrogenation .
Q & A
Q. What are the standard synthetic strategies for introducing difluoro groups into aliphatic amines like 6,6-difluoro-2-methylhexan-3-amine?
The synthesis of difluoroalkylamines often employs fluorination reagents such as DAST (diethylaminosulfur trifluoride) or XtalFluor-E to replace hydroxyl or carbonyl groups with fluorine atoms. For example, nucleophilic substitution of a diol precursor with fluorinating agents under anhydrous conditions is a common approach. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like trifluorinated derivatives, as seen in analogous trifluorohexan-3-amine syntheses .
Q. How is this compound characterized for structural confirmation?
Standard techniques include:
- NMR : NMR identifies fluorine environments, while and NMR resolve methyl and backbone signals. Fluorine’s electronegativity causes distinct splitting patterns.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation pathways.
- IR Spectroscopy : Detects amine N-H stretches (~3300 cm) and C-F vibrations (1000-1300 cm) .
Q. What are the solubility and stability considerations for this compound in aqueous vs. organic solvents?
The difluoro groups increase lipophilicity, favoring solubility in organic solvents (e.g., DCM, THF). However, the amine group allows limited aqueous solubility at acidic pH. Stability studies should assess hydrolysis under varying pH and temperature, as fluorinated amines may degrade via defluorination or oxidation .
Advanced Research Questions
Q. How do steric and electronic effects of the difluoro groups influence biological target interactions?
The difluoro moiety enhances metabolic stability and membrane permeability due to increased lipophilicity. However, steric bulk may hinder binding to flat active sites (e.g., planar aromatic enzyme pockets). Computational docking (using tools like AutoDock) can predict binding modes, while SPR assays quantify affinity changes relative to non-fluorinated analogs .
Q. What methodologies resolve regioselectivity challenges during synthesis?
Regioselective fluorination is achieved through:
- Substrate pre-functionalization : Protecting the amine group during fluorination to prevent side reactions.
- Catalytic control : Transition-metal catalysts (e.g., Pd) direct fluorine incorporation at specific positions.
- Temperature modulation : Lower temperatures favor kinetic control over thermodynamic outcomes .
Q. How can contradictory bioactivity data (e.g., in vitro vs. in silico results) be reconciled?
Discrepancies may arise from compound aggregation, assay interference (e.g., fluorescence quenching), or metabolite formation. Mitigation strategies include:
- Orthogonal assays : Validate results using SPR, ITC, and cell-based readouts.
- Stability profiling : LC-MS monitors degradation products in assay buffers.
- Computational refinement : Adjust force field parameters in MD simulations to account for fluorine’s van der Waals radius .
Methodological Case Studies
Case Study: Optimizing Reaction Yield in a Multi-Step Synthesis
- Problem : Low yield in the final fluorination step due to competing elimination.
- Solution : Switching from DAST to Deoxo-Fluor® reduces elimination byproducts. Reaction monitoring via NMR identifies intermediates, enabling real-time adjustments .
Case Study: Resolving Overlapping NMR Signals
- Problem : Overlapping signals from methyl and backbone protons.
- Solution : Use - HMBC NMR to correlate fluorine atoms with adjacent protons, clarifying assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
